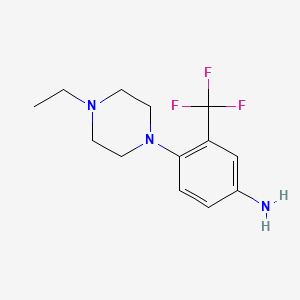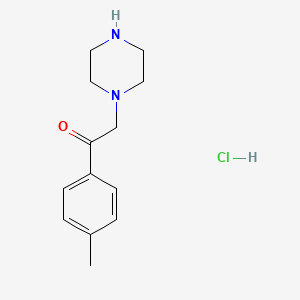
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperazine ring and a methylphenyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and methylphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: This compound has a chlorophenyl group instead of a methylphenyl group, which can influence its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The presence of a methoxy group can alter the compound’s solubility and interaction with molecular targets.
1-(4-Nitrophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H19ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
InChI-Schlüssel |
YMZNJNCHKPQRLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
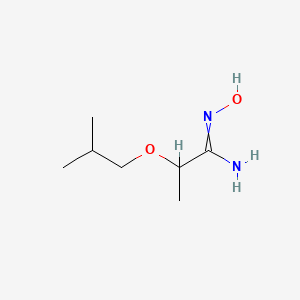
![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)

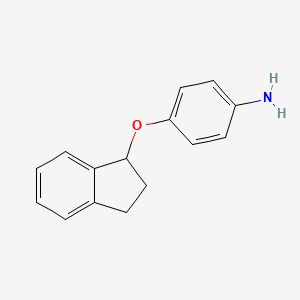
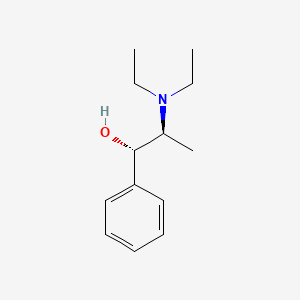
![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
